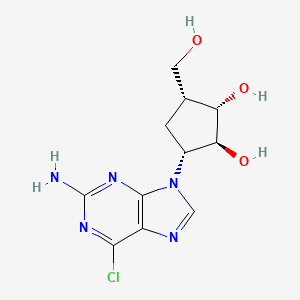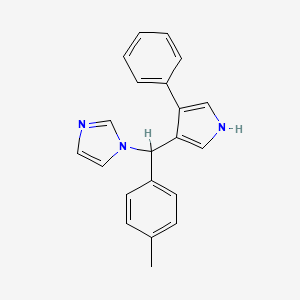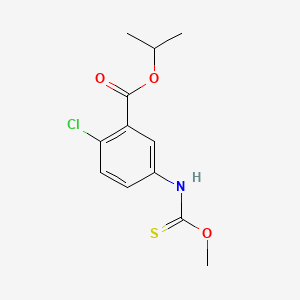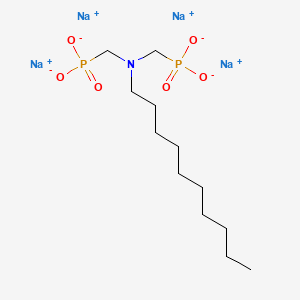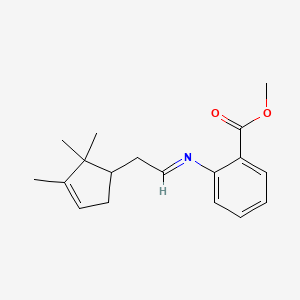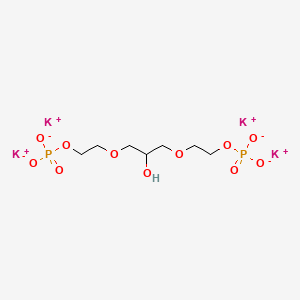
Tetrapotassium P,P'-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate is a chemical compound with the molecular formula C7H18O11P2K4 and a molecular weight of 492.52 g/mol. It is known for its unique structure, which includes two phosphate groups connected by a bis(oxyethylene) bridge to a hydroxypropane moiety. This compound is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate typically involves the reaction of 2-hydroxypropane-1,3-diol with ethylene oxide to form the bis(oxyethylene) intermediate. This intermediate is then reacted with phosphorus oxychloride (POCl3) under controlled conditions to introduce the phosphate groups. The final step involves neutralizing the reaction mixture with potassium hydroxide (KOH) to obtain the tetrapotassium salt.
Industrial Production Methods
In industrial settings, the production of Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate is carried out in large reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The process involves continuous monitoring and adjustment of the reaction parameters to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphate groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of detergents, water treatment chemicals, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate groups can form complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to act as a chelating agent allows it to sequester metal ions, thereby affecting their availability and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
Tetrapotassium ethylenediaminetetraacetate: This compound is also a tetrapotassium salt with chelating properties but has a different structure and molecular formula.
Tetrapotassium pyrophosphate: Another tetrapotassium salt used in similar applications but with a simpler structure.
Uniqueness
Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate is unique due to its specific structure, which provides distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
94313-95-8 |
|---|---|
Molecular Formula |
C7H14K4O11P2 |
Molecular Weight |
492.52 g/mol |
IUPAC Name |
tetrapotassium;2-[2-hydroxy-3-(2-phosphonatooxyethoxy)propoxy]ethyl phosphate |
InChI |
InChI=1S/C7H18O11P2.4K/c8-7(5-15-1-3-17-19(9,10)11)6-16-2-4-18-20(12,13)14;;;;/h7-8H,1-6H2,(H2,9,10,11)(H2,12,13,14);;;;/q;4*+1/p-4 |
InChI Key |
JCJAZNYDLNKWBU-UHFFFAOYSA-J |
Canonical SMILES |
C(COP(=O)([O-])[O-])OCC(COCCOP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


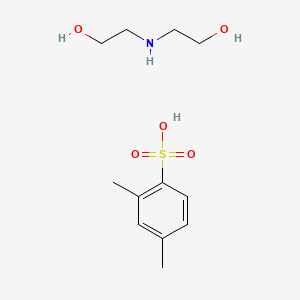


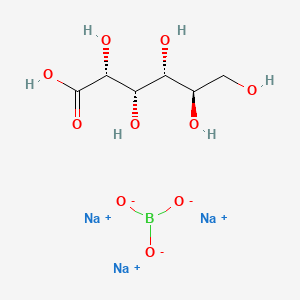

![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)
![2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene](/img/structure/B12675214.png)
![4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate](/img/structure/B12675234.png)
